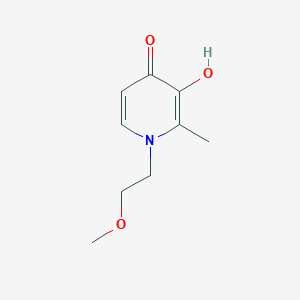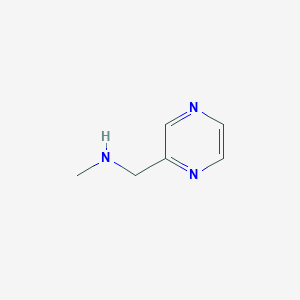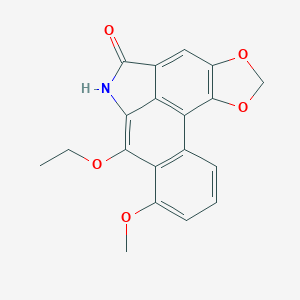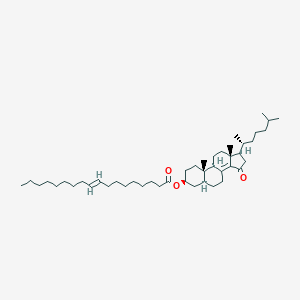
15-Ketosteryl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Ketosteryl oleate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of cholesterol ester and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 15-Ketosteryl oleate is not fully understood. However, it has been suggested that it exerts its effects by regulating the expression of genes involved in lipid metabolism and inflammation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Effets Biochimiques Et Physiologiques
15-Ketosteryl oleate has been found to exhibit various biochemical and physiological effects. It has been found to regulate lipid metabolism by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and promoting the efflux of cholesterol from cells. It has also been found to exhibit anti-inflammatory and anti-oxidative properties by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
15-Ketosteryl oleate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a high degree of stability. However, it also has some limitations, such as its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 15-Ketosteryl oleate. One direction is to investigate its potential applications in the treatment of various diseases, such as atherosclerosis and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific genes and pathways that it regulates. Additionally, further studies are needed to determine the optimal dosage and administration of 15-Ketosteryl oleate for therapeutic use.
Conclusion:
In conclusion, 15-Ketosteryl oleate is a promising compound with potential applications in scientific research. Its synthesis method is straightforward, and it exhibits various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 15-Ketosteryl oleate involves the reaction of cholesterol oleate with potassium tert-butoxide and methyl ethyl ketone. The reaction is carried out at a temperature of 60°C for 24 hours, and the resulting product is purified using column chromatography. The yield of the synthesis process is approximately 70%.
Applications De Recherche Scientifique
15-Ketosteryl oleate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of various diseases such as atherosclerosis, Alzheimer's disease, and cancer. It has also been found to regulate lipid metabolism and inhibit the proliferation of cancer cells.
Propriétés
Numéro CAS |
112757-40-1 |
|---|---|
Nom du produit |
15-Ketosteryl oleate |
Formule moléculaire |
C45H76O3 |
Poids moléculaire |
665.1 g/mol |
Nom IUPAC |
[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)26-27-38-39(44)29-31-45(6)40(33-41(46)43(38)45)35(4)24-22-23-34(2)3/h14-15,34-37,39-40H,7-13,16-33H2,1-6H3/b15-14+/t35-,36+,37+,39+,40-,44+,45-/m1/s1 |
Clé InChI |
LRKJKOWMCBGBRK-YREAXYLSSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C4C(=O)C[C@@H]([C@]4(CC[C@@H]32)C)[C@H](C)CCCC(C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |
Synonymes |
15-ketosteryl oleate 5alpha-cholest-8(14)-en-3beta-ol-15-one oleate ester cholest-8(14)-en-3-yl-15-one oleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



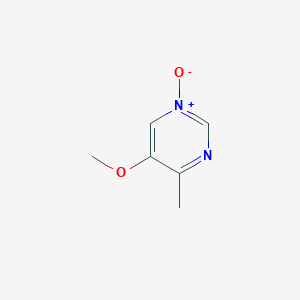
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
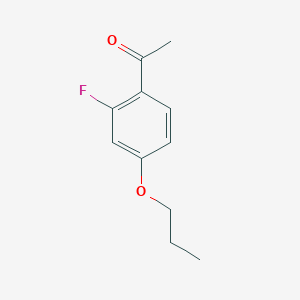
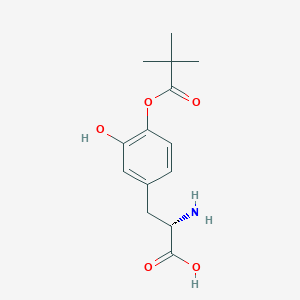
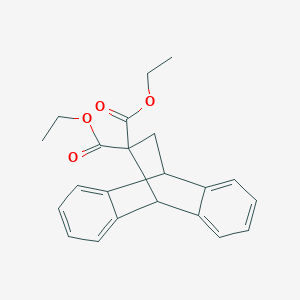
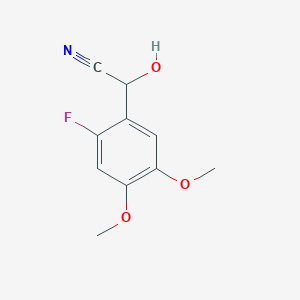
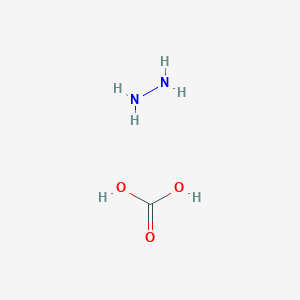
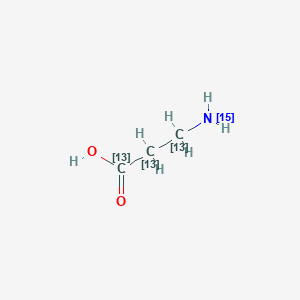
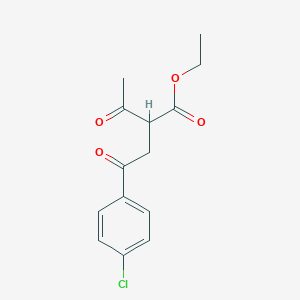
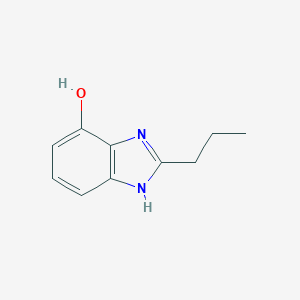
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
